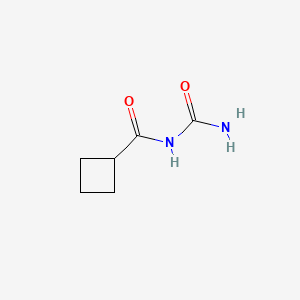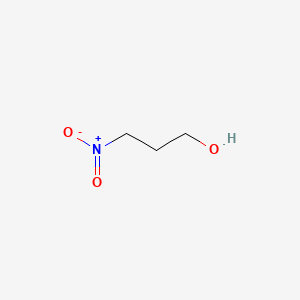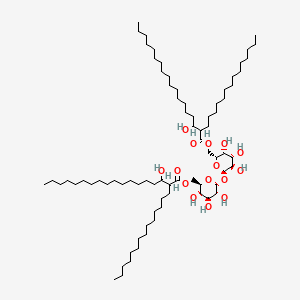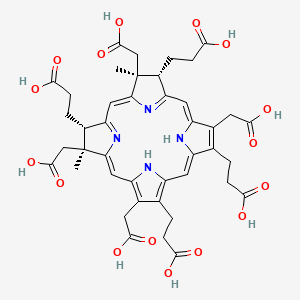
PJ34
Descripción general
Descripción
PJ34 es un derivado de la fenantridinona conocido por sus potentes efectos inhibidores sobre la poli(ADP-ribosa) polimerasa (PARP), una enzima involucrada en la reparación del ADN y la proliferación celular . Este compuesto ha ganado una atención significativa debido a su pronunciada actividad antitumoral y su capacidad para inducir la apoptosis en varias líneas celulares cancerosas .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: PJ34 se puede sintetizar a través de un proceso de múltiples pasos que involucra la reacción de 2-cloro-N-(6-oxo-5,6-dihidrofenantridin-2-il)acetamida con dimetilamina . La reacción generalmente ocurre en un solvente orgánico como el dimetilsulfóxido (DMSO) a temperaturas elevadas para asegurar la conversión completa .
Métodos de Producción Industrial: En entornos industriales, this compound se produce utilizando rutas sintéticas similares, pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción para maximizar el rendimiento y la pureza. El compuesto luego se purifica mediante técnicas de cristalización o cromatografía .
Análisis De Reacciones Químicas
Tipos de Reacciones: PJ34 principalmente se somete a reacciones de sustitución debido a la presencia de grupos funcionales reactivos en su estructura . También puede participar en reacciones de oxidación y reducción en condiciones específicas .
Reactivos y Condiciones Comunes:
Reacciones de Sustitución: Los reactivos comunes incluyen dimetilamina y solventes orgánicos como el DMSO.
Reacciones de Oxidación: Se pueden utilizar agentes oxidantes como el peróxido de hidrógeno.
Reacciones de Reducción: Se pueden emplear agentes reductores como el borohidruro de sodio.
Principales Productos: Los principales productos formados a partir de estas reacciones incluyen varios derivados sustituidos de fenantridinona, que pueden exhibir diferentes actividades biológicas .
Aplicaciones Científicas De Investigación
PJ34 tiene una amplia gama de aplicaciones en investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria .
Mecanismo De Acción
PJ34 ejerce sus efectos principalmente a través de la inhibición de las enzimas poli(ADP-ribosa) polimerasa (PARP), particularmente PARP1 y PARP2 . Al inhibir estas enzimas, this compound previene la reparación de las rupturas de una sola hebra del ADN, lo que lleva a la acumulación de daño del ADN y la posterior apoptosis en las células cancerosas . Además, se ha demostrado que this compound interrumpe la organización del huso mitótico, contribuyendo aún más a sus efectos citotóxicos en las células cancerosas .
Comparación Con Compuestos Similares
PJ34 es único entre los inhibidores de PARP debido a su alta potencia y selectividad para PARP1 y PARP2 . Compuestos similares incluyen:
This compound destaca por su capacidad para dirigirse selectivamente a las células cancerosas mientras conserva las células sanas, lo que lo convierte en un candidato prometedor para la terapia del cáncer .
Propiedades
IUPAC Name |
2-(dimethylamino)-N-(6-oxo-5H-phenanthridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-20(2)10-16(21)18-11-7-8-15-14(9-11)12-5-3-4-6-13(12)17(22)19-15/h3-9H,10H2,1-2H3,(H,18,21)(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJZZVDLGDDTCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=CC2=C(C=C1)NC(=O)C3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201339305 | |
| Record name | N-(5,6-Dihydro-6-oxo-2-phenanthridinyl)-2-(dimethylamino)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201339305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344458-19-1 | |
| Record name | N-(5,6-Dihydro-6-oxo-2-phenanthridinyl)-2-(dimethylamino)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201339305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PJ-34 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA92ZAR7N2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














